N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2-nitrobenzamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2-nitrobenzamide typically involves multiple steps. One common method includes the reaction of 1,3-benzodioxole with methylamine to form an intermediate, which is then nitrated to introduce the nitro group. The final step involves the coupling of the nitrated intermediate with a benzamide derivative under specific conditions such as the presence of a catalyst and controlled temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and application .
Chemical Reactions Analysis
Types of Reactions: N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzodioxole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzodioxole ring .
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells .
Comparison with Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine
- 1-(1,3-benzodioxol-5-yl)-N-methyl-1-propanamine
- N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
Uniqueness: N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H14N2O5 |
---|---|
Molecular Weight |
314.29 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2-nitrobenzamide |
InChI |
InChI=1S/C16H14N2O5/c1-10-3-2-4-12(15(10)18(20)21)16(19)17-8-11-5-6-13-14(7-11)23-9-22-13/h2-7H,8-9H2,1H3,(H,17,19) |
InChI Key |
AQOUCFZLZBDRFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.